Cas no 5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol)
5411-96-1 structure
Product Name:4-(4-hydroxy-3-propylphenyl)-2-propylphenol
Numero CAS:5411-96-1
MF:C18H22O2
MW:270.366085529327
CID:1587514
PubChem ID:220291
Update Time:2025-04-21
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-hydroxy-3-propylphenyl)-2-propylphenol
- CTK1H4404
- SureCN5127450
- AC1Q7AAE
- 3,3'-dipropyl-biphenyl-4,4'-diol
- 3,3'-dipropyl-4,4'-biphenol
- AR-1D1659
- NSC2817
- 3,3'-dipropylbiphenyl-4,4'-diol
- AC1L58KP
- 4,2'-DIPROPYLBIPHENYL
- 3,3'-dipropyl <
- 1,1-biphenyl>
- -4,4'-diol
- 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl
- CTK1H4404; SureCN5127450; AC1Q7AAE; 3,3'-dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl-4,4'-biphenol; AR-1D1659; NSC2817; 3,3'-dipropylbiphenyl-4,4'-diol; AC1L58KP; 4,2'-DIPROPYLBIPHENYL; 3,3'-Dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl < 1,1-biphenyl> -4,4'-diol; 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl;
- DV51010000
- DTXSID40277552
- NIOSH/DV5101000
- 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- SCHEMBL5127450
- p,p'-Biphenol, 2,2'-dipropyl-
- YHIIFBVZETZYOD-UHFFFAOYSA-N
- NSC-2817
- 5411-96-1
- 4,4'-Biphenyldiol, 3,3'-dipropyl-
-
- Inchi: 1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3
- Chiave InChI: YHIIFBVZETZYOD-UHFFFAOYSA-N
- Sorrisi: OC1=CC=C(C=C1CCC)C1=CC=C(C(=C1)CCC)O
Proprietà calcolate
- Massa esatta: 270.16206
- Massa monoisotopica: 270.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 251
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.08
- Punto di ebollizione: 398.7°C at 760 mmHg
- Punto di infiammabilità: 181.2°C
- Indice di rifrazione: 1.577
- PSA: 40.46
- LogP: 4.66980
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti